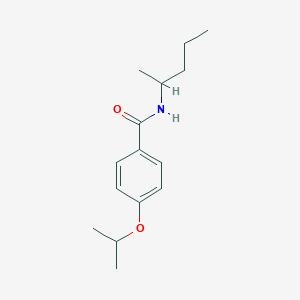

4-isopropoxy-N-(1-methylbutyl)benzamide

Beschreibung

4-Isopropoxy-N-(1-methylbutyl)benzamide is a benzamide derivative characterized by an isopropoxy group at the para position of the benzamide ring and a 1-methylbutyl chain attached to the nitrogen atom. Benzamides are widely studied for their roles as enzyme inhibitors, particularly in modulating metalloproteases (MMPs) and other zinc-dependent enzymes .

Eigenschaften

IUPAC Name |

N-pentan-2-yl-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-5-6-12(4)16-15(17)13-7-9-14(10-8-13)18-11(2)3/h7-12H,5-6H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCKAPAXFRRXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis:

Substituent Effects on the Benzamide Ring: Halogen vs. Alkoxy Groups: The 3,4-dichloro substituents in 3,4-dichloro-N-(1-methylbutyl)benzamide likely enhance zinc coordination in MMP active sites, contributing to its MT1-MMP inhibitory activity . In contrast, the isopropoxy group in 4-isopropoxy-N-(4-isopropylphenyl)benzamide is electron-donating, which may reduce metalloprotease binding affinity but improve solubility and pharmacokinetics. Aromatic vs. By comparison, the quinoline group in 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide introduces aromaticity and planarity, which may favor π-π stacking interactions in enzyme pockets .

Biological Activity Trends :

- The dichloro-benzamide derivative demonstrates specific inhibition of MT1-MMP, a key enzyme in tumor metastasis, suggesting that halogenated benzamides are promising candidates for anticancer therapies .

- The bithiazole-containing analog (C₁₅H₁₆N₄O₂S₂) inhibits proMMP-9 and cell migration, highlighting the role of heterocyclic cores in disrupting MMP-mediated pathways .

Physicochemical Properties :

- Data for 4-isopropoxy-N-(4-isopropylphenyl)benzamide (density: 1.078 g/cm³; predicted boiling point: 365.3°C) suggest moderate hydrophobicity, which may balance solubility and bioavailability . Similar properties can be inferred for the target compound, though experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.